BenchChemオンラインストアへようこそ!

N-cyanopyridine-3-carboxamide

vasorelaxant potassium channel opener SAR

N-Cyanopyridine-3-carboxamide (CAS 77849-43-5; also known as N-cyanonicotinamide, NSC is a heterocyclic organic compound with the molecular formula C7H5N3O and a molecular weight of 147.13 g/mol. It is an N-cyano-substituted derivative of nicotinamide (pyridine-3-carboxamide), classified within the pyridine carboxamide family.

Molecular Formula C7H5N3O
Molecular Weight 147.13 g/mol
CAS No. 77849-43-5
Cat. No. B6274254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyanopyridine-3-carboxamide
CAS77849-43-5
Molecular FormulaC7H5N3O
Molecular Weight147.13 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C(=O)NC#N
InChIInChI=1S/C7H5N3O/c8-5-10-7(11)6-2-1-3-9-4-6/h1-4H,(H,10,11)
InChIKeyHNKMOYMFMZSZGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Cyanopyridine-3-carboxamide (CAS 77849-43-5): Procurement-Relevant Identity and Physicochemical Baseline


N-Cyanopyridine-3-carboxamide (CAS 77849-43-5; also known as N-cyanonicotinamide, NSC 295625) is a heterocyclic organic compound with the molecular formula C7H5N3O and a molecular weight of 147.13 g/mol . It is an N-cyano-substituted derivative of nicotinamide (pyridine-3-carboxamide), classified within the pyridine carboxamide family. The compound features a cyano group (–C≡N) attached to the carboxamide nitrogen, conferring distinct hydrogen-bonding and electronic properties relative to the parent nicotinamide scaffold [1]. Computed physicochemical parameters include an XlogP of 0.1, a topological polar surface area (TPSA) of 65.8 Ų, 1 hydrogen bond donor, and 3 hydrogen bond acceptors . The compound is catalogued in the National Cancer Institute (NCI) Developmental Therapeutics Program chemical inventory under identifier NSC 295625, indicating its historical inclusion in broad-spectrum screening libraries .

Why Nicotinamide or Other Pyridine Carboxamides Cannot Substitute for N-Cyanopyridine-3-carboxamide in Research and Synthesis


N-Cyanopyridine-3-carboxamide is structurally and functionally distinct from both the parent nicotinamide (CAS 98-92-0) and its N-substituted or ring-substituted analogs. The N-cyano modification introduces a third hydrogen bond acceptor and shifts the lipophilicity profile (XlogP = 0.1 vs. -0.40 for nicotinamide), altering solubility, permeability, and target engagement properties [1]. In pharmacological SAR contexts, the cyanoamide functional group occupies an intermediate potency position between the more potent cyanoamidine and the less active unsubstituted amide, as demonstrated in vasorelaxant assays comparing N-cyano-3-pyridinecarboxamidine (cyanoamidine), the amide congener, and the thioamide congener [2]. Furthermore, the compound serves as a demonstrated synthetic precursor to N-cyano-3-pyridinecarboxamidines via thioamide intermediates, a conversion pathway unavailable to nicotinamide or ring-cyanated regioisomers such as 5-cyanonicotinamide [3]. These differences mean that generic substitution with a simpler pyridine carboxamide will not reproduce the synthetic utility, physicochemical behavior, or structure-activity relationships associated with N-cyanopyridine-3-carboxamide.

Quantitative Differentiation Evidence for N-Cyanopyridine-3-carboxamide: Head-to-Head and Class-Level Comparisons


Vasorelaxant Potency Hierarchy: Cyanoamidine > Cyanoamide > Thioamide Congeners in Rat Aorta Assays

In a structure-activity relationship study comparing the vasorelaxant effects of N-cyano-3-pyridinecarboxamidine (cyanoamidine A), its amide congener (B, corresponding to N-cyanopyridine-3-carboxamide), and its thioamide congener (C), the cyanoamidine skeleton was reported as the most potent, with the cyanoamide exhibiting intermediate potency and the thioamide the weakest [1]. The study further noted that all three compounds displayed greater selectivity for vascular smooth muscle relative to myocardium [1]. The absolute potency values for the amide congener were not individually disclosed in the publicly available abstract; however, the rank-order potency data are sufficient to establish that N-cyanopyridine-3-carboxamide is a less potent vasorelaxant than its cyanoamidine counterpart, a critical consideration for applications requiring attenuated or graded pharmacological activity.

vasorelaxant potassium channel opener SAR

Physicochemical Differentiation from Nicotinamide: Increased TPSA and Additional H-Bond Acceptor

Compared to the parent compound nicotinamide (CAS 98-92-0), N-cyanopyridine-3-carboxamide exhibits a higher topological polar surface area (TPSA = 65.8 Ų vs. 56.0 Ų), an additional hydrogen bond acceptor (3 vs. 2), and a higher XlogP (0.1 vs. -0.40) [1]. The increased TPSA of approximately +9.8 Ų reduces predicted passive membrane permeability, while the elevated XlogP partially offsets this effect, resulting in a distinct permeability-solubility profile . These values are computed and represent class-level property differentiation.

physicochemical properties drug-likeness TPSA

Synthetic Intermediate Utility: Conversion to N-Cyano-3-pyridinecarboxamidines via Thioamide Pathway

N-Cyanopyridine-3-carboxamide can serve as a synthetic precursor to N-cyano-3-pyridinecarboxamidines via conversion to the corresponding thioamide followed by reaction with cyanamide (NH2CN) [1]. This pathway is documented in the synthesis of vasoactive cyanoamidines, where heteroaromatic carboxamides were converted to thioamides using Lawesson's reagent or P4S10, then reacted with cyanamide in the presence of phosphorus oxychloride and a tertiary amine to yield the N-cyanoamidine products [1][2]. This synthetic route is uniquely accessible to the N-cyanoamide but not to nicotinamide or ring-cyanated regioisomers such as 5-cyanonicotinamide, as the N-cyano group is specifically required for the thioamide-to-cyanoamidine transformation.

synthetic intermediate cyanoamidine thioamide

Differentiation from N-Methyl Analog: Retention of Hydrogen Bond Donor Capacity

N-Cyanopyridine-3-carboxamide retains one hydrogen bond donor (the amide NH), whereas the N-methyl-substituted analog N-cyano-N-methylpyridine-3-carboxamide (CAS 116009-24-6) has zero H-bond donors and a reduced TPSA of 57.0 Ų . The presence of the H-bond donor in the target compound is critical for intermolecular interactions such as target protein hydrogen bonding or crystal packing in co-crystallization studies. The N-methyl analog, while sharing the cyanoamide scaffold, lacks this donor capacity, resulting in a fundamentally different interaction profile.

hydrogen bonding N-methylation SAR

NCI Developmental Therapeutics Program Inventory Status: NSC 295625

N-Cyanopyridine-3-carboxamide is assigned the identifier NSC 295625 in the National Cancer Institute (NCI) Developmental Therapeutics Program (DTP) chemical inventory . This designation confirms that the compound was accessioned into the NCI's centralized screening repository, indicating it met purity and structural identity criteria for inclusion in broad-spectrum anticancer screening panels. While specific NCI-60 screening results for this compound are not publicly disclosed, the NSC registration itself serves as a verifiable quality gate: compounds assigned NSC numbers have undergone structural verification and were deemed suitable for high-throughput biological evaluation .

NCI DTP screening library oncology

Lipophilicity Differentiation from N-Cyano-3-pyridinecarboxamidine: XlogP 0.1 vs. ACD/LogP -0.45

N-Cyanopyridine-3-carboxamide (XlogP = 0.1) is more lipophilic than its cyanoamidine counterpart N-cyano-3-pyridinecarboxamidine (ACD/LogP = -0.45) by approximately 0.55 log units . This difference arises from the replacement of the amidine –C(=NH)–NH– moiety with the less polar amide –C(=O)–NH– group. The increased lipophilicity of the amide may confer advantages in membrane permeation or blood-brain barrier penetration relative to the cyanoamidine, though this remains a computed property inference requiring experimental validation.

lipophilicity partition coefficient permeability

Best-Fit Application Scenarios for N-Cyanopyridine-3-carboxamide Based on Quantitative Differentiation Evidence


SAR Reference Compound for Cyanoamide Pharmacophore in Potassium Channel Opener Programs

N-Cyanopyridine-3-carboxamide serves as the amide congener reference compound in structure-activity relationship studies of 3-pyridine-derived vasodilators. As established in Section 3, the cyanoamide scaffold occupies an intermediate potency position between the more potent cyanoamidine and the weakest thioamide congener [1]. Medicinal chemistry teams developing potassium channel openers should procure this specific compound to establish the baseline activity of the cyanoamide pharmacophore against which N-substituted cyanoamidine derivatives (e.g., KRN2391, Ki1769, KRN4884) can be benchmarked. Substituting nicotinamide would introduce a different pharmacophore (unsubstituted amide), compromising the SAR interpretation.

Synthetic Intermediate for N-Cyano-3-pyridinecarboxamidine Library Synthesis

As documented in the cyanoamidine synthesis literature, N-cyanopyridine-3-carboxamide can be converted to N-cyano-3-pyridinecarboxamidines via a two-step sequence: thionation to the thioamide, followed by reaction with cyanamide (NH2CN) in the presence of phosphorus oxychloride and a tertiary amine [2][3]. This pathway is uniquely dependent on the N-cyanoamide starting material. Laboratories engaged in synthesizing N-cyano-N'-substituted-pyridinecarboximidamide libraries for vasodilator or potassium channel opener discovery should prioritize procurement of this compound as a key building block.

Physicochemical Probe for Hydrogen-Bond-Dependent Target Engagement Studies

With one H-bond donor, three H-bond acceptors, and a TPSA of 65.8 Ų, N-cyanopyridine-3-carboxamide is distinct from its N-methyl analog (0 H-bond donors, TPSA 57.0 Ų) and from nicotinamide (2 H-bond acceptors, TPSA 56.0 Ų) [4]. This property profile makes it suitable as a physicochemical probe in fragment-based screening or co-crystallography studies where H-bond donor capacity is a prerequisite for target engagement. The compound's intermediate lipophilicity (XlogP 0.1) also offers a balanced solubility-permeability profile for biochemical assay development.

NCI DTP Inventory-Referenced Standard for Oncology Screening Data Contextualization

Registered as NSC 295625 in the NCI Developmental Therapeutics Program inventory , N-cyanopyridine-3-carboxamide can serve as a reference standard for laboratories contextualizing historical NCI screening data or designing follow-up screening campaigns. Procurement of the NSC-catalogued compound ensures continuity with the original NCI DTP chemical inventory, which is important for data reproducibility and cross-study comparison in academic and government-funded oncology research programs.

Quote Request

Request a Quote for N-cyanopyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.